molecular formula C20H25N3O B2935972 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one CAS No. 2319804-30-1

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one

Cat. No.: B2935972
CAS No.: 2319804-30-1
M. Wt: 323.44
InChI Key: BSUWPTSJSXYEPY-UHFFFAOYSA-N
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Description

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-2-phenylbutan-1-one is a complex organic compound that features a unique combination of an imidazole ring and an azabicyclooctane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Additionally, the imidazole ring can be introduced through standard heterocyclic synthesis techniques .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of specific catalysts and reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The azabicyclooctane scaffold may also play a role in modulating the compound’s biological effects by interacting with various receptors and pathways .

Comparison with Similar Compounds

Uniqueness: 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenylbutan-1-one is unique due to its combination of both the imidazole ring and the azabicyclooctane scaffold. This dual structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-19(15-6-4-3-5-7-15)20(24)23-16-8-9-17(23)13-18(12-16)22-11-10-21-14-22/h3-7,10-11,14,16-19H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUWPTSJSXYEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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